molecular formula C21H16N2O4 B12476252 N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide

Cat. No.: B12476252
M. Wt: 360.4 g/mol
InChI Key: HUUXSSMPHBFFNX-UHFFFAOYSA-N
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Description

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide: is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety, a furan ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under mild conditions, with the use of organic solvents such as dichloromethane or toluene, and may require the presence of a catalyst to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is becoming increasingly important in the industrial synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide is unique due to its combination of the isoindoline-1,3-dione moiety, furan ring, and substituted phenyl group. This unique structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications .

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H16N2O4/c1-14-8-10-15(11-9-14)22(21(26)18-7-4-12-27-18)13-23-19(24)16-5-2-3-6-17(16)20(23)25/h2-12H,13H2,1H3

InChI Key

HUUXSSMPHBFFNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CO4

Origin of Product

United States

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